1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31

Membrane Biophysics Differential Scanning Calorimetry (DSC) Model Lipid Bilayers

DPPC-d31 is a sn-1 chain-deuterated phospholipid with a 4.3°C Tm depression vs. protiated DPPC, enabling clean 2H-NMR spectral acquisition without interference from sn-2 or headgroup signals. Use as LC-MS internal standard or membrane asymmetry probe; DPPC-d62 or 13C analogs are not substitutes due to altered retention times and phase behavior. For research use only.

Molecular Formula C40H80NO8P
Molecular Weight 765.2 g/mol
Cat. No. B12401347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31
Molecular FormulaC40H80NO8P
Molecular Weight765.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2
InChIKeyKILNVBDSWZSGLL-XXAAEYEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31): Specifications and Primary Research Applications for Deuterated Phosphatidylcholine


1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31) is a deuterium-labeled analog of dipalmitoylphosphatidylcholine (DPPC), a zwitterionic glycerophospholipid with two C16:0 saturated acyl chains. The compound incorporates thirty-one deuterium (²H) atoms specifically at the sn-1 palmitoyl chain, yielding a molecular formula of C₄₀H₄₉D₃₁NO₈P and a molecular weight of approximately 765.23 g/mol . DPPC-d31 is commercially available at purities ≥99% (TLC) from established vendors and is utilized as an internal standard for quantitative mass spectrometry (LC-MS/GC-MS) and as a site-specific probe in ²H-NMR studies of lipid membrane structure and dynamics . The compound is not intended for diagnostic or therapeutic use and is sold exclusively for non-human research applications.

Why Generic Substitution of DPPC-d31 Is Scientifically Invalid: Critical Variations in Isotopic Labeling and Phase Behavior


While a variety of deuterated and ¹³C-labeled DPPC analogs exist, generic substitution is not scientifically valid due to quantifiable differences in physical phase behavior and analytical performance. Systematic studies demonstrate that chain deuteration of saturated phosphatidylcholines (including DPPC) depresses the main gel-to-fluid phase transition temperature (Tₘ) by 4.3 ± 0.1 °C compared to protiated (non-deuterated) counterparts [1]. Consequently, substituting unlabeled DPPC with DPPC-d31 in biophysical studies that are sensitive to membrane fluidity (e.g., lipid raft or permeability assays) introduces a systematic bias that cannot be corrected without a priori knowledge of this isotope effect. Furthermore, DPPC-d31 is specifically engineered with 31 deuterium atoms localized exclusively on the sn-1 acyl chain , distinguishing it from perdeuterated variants such as DPPC-d62 (both chains deuterated) or DPPC-d75 (chains plus headgroup deuterated), which exhibit distinct neutron scattering contrast profiles and, potentially, different phase behavior due to cumulative isotope effects. For analytical quantification, substituting DPPC-d31 with a ¹³C-labeled analog (e.g., DPPC-¹³C₄₀) is inappropriate because the distinct mass defect of ²H versus ¹³C alters chromatographic retention time (in reversed-phase LC) and demands separate MS method validation for co-elution with target analytes.

Quantitative Differentiation of DPPC-d31: Comparative Evidence Against Non-Deuterated DPPC and Alternative Isotopologues


DPPC-d31 vs. Non-Deuterated DPPC: Quantifying the Phase Transition Temperature Shift (Isotope Effect)

Deuteration of the acyl chains in DPPC-d31 induces a quantifiable depression of the main gel-to-fluid phase transition temperature (Tₘ) relative to non-deuterated (protiated) DPPC. This isotope effect is critical for experiments where membrane phase state is a controlled variable. A systematic study across four saturated phosphatidylcholines in excess water established that chain-deuterated lipids exhibit a Tₘ that is 4.3 ± 0.1 °C lower than their protiated counterparts [1]. While this effect is consistent across the lipid class, the specific magnitude for DPPC means that substituting protiated DPPC with DPPC-d31 in a fluidity-dependent assay without accounting for this shift would lead to erroneous interpretation of membrane properties at physiologically relevant temperatures.

Membrane Biophysics Differential Scanning Calorimetry (DSC) Model Lipid Bilayers

DPPC-d31 vs. DPPC-d62: Site-Specific Labeling Defines Molecular Contrast in NMR and Neutron Scattering

DPPC-d31 possesses deuterium labeling strictly on the sn-1 palmitoyl chain . This contrasts directly with DPPC-d62, which is deuterated on both acyl chains, and DPPC-d75, which includes headgroup deuteration. In ²H-NMR spectroscopy, DPPC-d31 provides a specific probe of the sn-1 chain order parameter (SCD) and dynamics without spectral convolution from the sn-2 chain or headgroup [1]. In neutron scattering and reflectometry, the localized deuteration of DPPC-d31 creates a defined contrast profile that differs fundamentally from perdeuterated DPPC-d62, enabling distinct structural analyses such as asymmetric bilayer leaflet composition studies or determination of lipid flip-flop kinetics [2]. The absence of sn-2 deuteration in DPPC-d31 prevents the overlapping ²H-NMR signals that occur with perdeuterated probes in complex lipid mixtures.

Solid-State ²H-NMR Neutron Reflectometry Lipid Monolayer Structure

DPPC-d31 vs. ¹³C-Labeled DPPC: Mass Spectrometry Performance and Chromatographic Distinction

As an internal standard for quantitative LC-MS/MS lipidomics, DPPC-d31 offers a +31 Da mass shift relative to endogenous DPPC (m/z 734.6 → 765.6). Compared to fully ¹³C-labeled DPPC (DPPC-¹³C₄₀, +40 Da nominal mass shift), DPPC-d31 provides a distinct advantage in reversed-phase LC due to the 'inverse isotope effect' characteristic of deuterated compounds. Specifically, deuterium substitution in DPPC-d31 causes a slight but measurable reduction in chromatographic retention time relative to protiated DPPC, whereas ¹³C-labeled analogs co-elute near-identically with their unlabeled counterparts . In lipidomics workflows where hundreds of lipid species are separated chromatographically, the co-elution of ¹³C internal standards can lead to ion suppression effects and quantification inaccuracies for low-abundance species. The mass resolution of modern MS instruments (R > 30,000) readily resolves DPPC-d31 from the M+2 natural abundance isotope of protiated DPPC , ensuring accurate peak integration. Additionally, the purity specification of >99% (TLC) for DPPC-d31 from leading vendors guarantees that unlabeled DPPC contamination does not compromise quantitative accuracy.

Quantitative Lipidomics LC-MS/MS Internal Standard

DPPC-d31 vs. PSM-d31: Comparative Phase Behavior in Cholesterol-Containing Model Membranes

In comparative studies of membrane domain formation, DPPC-d31/cholesterol membranes were directly benchmarked against N-palmitoyl-D31-sphingomyelin (PSM-d31)/cholesterol membranes using ²H-NMR. Both systems formed coexisting solid-ordered (so) + liquid-ordered (lo) and liquid-disordered (ld) + lo phases across a temperature range of 25–70 °C and cholesterol concentrations of 0–40 mol% [1][2]. Notably, the estimated domain size for both DPPC-d31/cholesterol and PSM-d31/cholesterol membranes was determined to be 75–150 nm, and neither system exhibited macroscopic (micron-scale) phase separation [3]. However, DPPC-d31 provides a critical control for palmitoyl chain behavior: because both DPPC-d31 and PSM-d31 possess a deuterated palmitoyl chain, DPPC-d31/cholesterol membranes serve as the essential non-sphingolipid comparator to isolate the specific contributions of the sphingosine backbone to membrane organization [4]. Without the DPPC-d31 control dataset, the observed ordering effects in PSM-d31 could not be attributed unambiguously to the sphingomyelin headgroup and backbone structure versus the saturated acyl chain.

Lipid Rafts Membrane Domains ²H-NMR Spectroscopy

Vendor Specification Consistency: DPPC-d31 Purity and Storage Standards Enable Cross-Study Comparability

Procurement of DPPC-d31 from established vendors (e.g., Avanti Polar Lipids/Sigma-Aldrich, Alfa Chemistry, BOC Sciences) is governed by consistent quality specifications that support cross-study reproducibility. The compound is uniformly supplied as a powder with purity ≥99% as determined by thin-layer chromatography (TLC) . Storage conditions are standardized to -20 °C, with a shelf life of 1 year under recommended conditions . This specification consistency contrasts with some alternative deuterated DPPC variants (e.g., DPPC-d62 from certain suppliers), where purity specifications may vary or where TLC purity data are not explicitly published. The defined molecular identity of DPPC-d31—with deuterium incorporated solely at the sn-1 position —is independently verifiable via high-resolution MS (accurate mass 764.757) and ²H-NMR, providing a robust quality benchmark that generic "deuterated DPPC" listings do not guarantee. For multi-year longitudinal studies or multi-site collaborative research, this vendor-independent specification uniformity reduces batch-to-batch variability and facilitates data harmonization.

Analytical Standardization Quality Control Procurement

Optimal Scientific Use Cases for DPPC-d31 Based on Quantified Differentiation Evidence


Site-Specific ²H-NMR Investigation of sn-1 Acyl Chain Ordering in Lipid Raft Models

In studies requiring molecular-level resolution of phospholipid acyl chain dynamics, DPPC-d31 is the preferred probe. Its 31 deuterium atoms localized on the sn-1 chain [1] enable clean ²H-NMR spectral acquisition without interference from sn-2 chain or headgroup signals. This is essential for experiments benchmarking the ordering effect of cholesterol or other sterols on saturated phospholipids, as demonstrated in comparative studies where DPPC-d31 provided the baseline for isolating sphingomyelin-specific effects [2][3]. Procurement of DPPC-d62 would confound these analyses by introducing overlapping spectral components.

Quantitative LC-MS/MS Lipidomics with Enhanced Chromatographic Resolution

DPPC-d31 serves as a Class B internal standard for accurate quantification of endogenous DPPC and related phosphatidylcholine species. Unlike ¹³C-labeled alternatives that co-elute with target analytes, DPPC-d31 exhibits a deuterium-induced inverse isotope effect that produces a small but analytically beneficial retention time shift in reversed-phase LC [1][2]. This separation reduces ion suppression and improves quantification accuracy, particularly for low-abundance PC species in complex biological matrices such as plasma, tissue homogenates, and exosome preparations.

Neutron Scattering and Reflectometry Studies of Asymmetric Bilayer Architecture

The selective sn-1 deuteration of DPPC-d31 creates a defined neutron scattering length density contrast profile that is essential for resolving asymmetric lipid distribution across bilayer leaflets [1]. In supported lipid bilayer or vesicle studies, DPPC-d31 can be combined with protiated lipids in specific leaflets to determine transbilayer asymmetry, lipid flip-flop rates, or the depth of membrane protein insertion. Perdeuterated analogs like DPPC-d62 lack this leaflet-level specificity and are therefore unsuitable for these high-resolution structural experiments [2].

Controlled Biophysical Studies Accounting for the Deuterium Isotope Effect

For research examining temperature-dependent membrane phenomena such as permeability, fusion, or protein insertion, DPPC-d31 must be used with explicit awareness of its 4.3 ± 0.1 °C Tₘ depression relative to protiated DPPC [1]. This scenario applies when the experimental objective is to exploit the isotope effect as a deliberate contrast mechanism (e.g., distinguishing leaflet melting behavior) or when precise phase control is required and the isotope effect must be compensated via temperature adjustment. Using unlabeled DPPC in parallel control experiments is mandatory for deconvolution of isotope-specific effects.

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